1,1,1,2-Tetrafluoropropane
Overview
Description
1,1,1,2-Tetrafluoropropane is an organic compound with the molecular formula C₃H₄F₄ and a molecular weight of 116.0575 g/mol . It is a colorless gas at room temperature and is commonly used in various industrial applications due to its unique properties.
Mechanism of Action
1,1,1,2-Tetrafluoropropane, also known as R-134a, is a hydrofluorocarbon (HFC) used primarily for its properties as a refrigerant . It is a colorless gas with a molecular weight of 116.0575 .
Target of Action
As a refrigerant, the primary target of this compound is the refrigeration cycle in air conditioning systems and refrigerators. It works by absorbing and releasing heat, allowing it to cool enclosed areas .
Mode of Action
This compound operates by changing states from a liquid to a gas and back again within the refrigeration cycle. When it evaporates, it absorbs heat, providing a cooling effect. It then condenses back into a liquid, releasing the absorbed heat .
Biochemical Pathways
Its function is primarily physical, relying on the principles of thermodynamics and phase changes .
Pharmacokinetics
It is worth noting that as a gas, it can be rapidly absorbed and distributed if inhaled .
Result of Action
The primary result of this compound’s action is the cooling of an enclosed space. By continuously cycling through evaporation and condensation within a closed system, it effectively removes heat from the area, lowering the temperature .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pressure. For instance, higher ambient temperatures can increase the pressure within the refrigeration system, potentially affecting its performance .
Preparation Methods
1,1,1,2-Tetrafluoropropane can be synthesized through several methods:
Fluorination of Propane: One common method involves the fluorination of propane using hydrogen fluoride in the presence of a catalyst such as antimony pentachloride.
Dehydrofluorination: Another method involves the dehydrofluorination of 1,1,1,2,3-pentafluoropropane using a strong base like potassium hydroxide.
Industrial Production: Industrially, this compound is produced through gas-phase fluorination of 2-chloro-1,1,1,2-tetrafluoropropane using a metal halide and a perfluorosulfonic acid as catalysts.
Chemical Reactions Analysis
1,1,1,2-Tetrafluoropropane undergoes various chemical reactions:
Oxidation: It can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: Reduction reactions can convert it into less fluorinated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles like chlorine or bromine.
Common Reagents and Conditions: Common reagents include hydrogen fluoride, potassium hydroxide, and various metal halides. Reaction conditions often involve elevated temperatures and pressures to facilitate the reactions.
Major Products: Major products formed from these reactions include partially fluorinated hydrocarbons, carbonyl compounds, and halogenated derivatives.
Scientific Research Applications
1,1,1,2-Tetrafluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new pharmaceuticals.
Industry: It is widely used as a refrigerant, blowing agent for foams, and in the production of fluoropolymers.
Comparison with Similar Compounds
1,1,1,2-Tetrafluoropropane can be compared with other similar compounds:
1,1,1,2,3-Pentafluoropropane: This compound has one additional fluorine atom and exhibits different reactivity and physical properties.
1,1,2,2-Tetrafluoropropane: This isomer has a different arrangement of fluorine atoms, leading to variations in chemical behavior and applications.
1,1,1-Trifluoropropane: With one less fluorine atom, this compound shows distinct chemical properties and uses.
Properties
IUPAC Name |
1,1,1,2-tetrafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4/c1-2(4)3(5,6)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEMUVRCEAELBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503373 | |
Record name | 1,1,1,2-Tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-48-7 | |
Record name | 1,1,1,2-Tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2-Tetrafluoropropane (FC-254eb) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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